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Compound of Interest

Compound Name: 12-deuteriooctadecanoic acid

CAS No.: 62163-41-1

Cat. No.: B1406539 Get Quote

Executive Summary & Strategic Rationale
The synthesis of 12-deuteriooctadecanoic acid (12-D-Stearic Acid) is a critical capability in

metabolic flux analysis and mechanistic toxicology. The C12 position of stearic acid is

chemically significant; it is the site of hydroxylation in the formation of 12-hydroxystearic acid (a

castor oil derivative) and a potential site for oxidative metabolism.

Introducing a deuterium atom at C12 serves two primary functions:

Metabolic Blocking: The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger

than the C-H bond (Kinetic Isotope Effect). Labeling at C12 can retard oxidative metabolism

at this specific site, allowing researchers to shunt metabolic pathways or stabilize the

molecule against specific CYP450 isoenzymes.

NMR/MS Tracing: It provides a distinct non-exchangeable spectroscopic handle for tracking

lipid distribution without the radioactive burden of

C or

.

This guide rejects the common, low-yield "total synthesis" approaches (e.g., Wittig coupling of

long-chain fragments) in favor of a functional group interconversion (FGI) strategy. We utilize

the chiral pool material 12-hydroxystearic acid (12-HSA), an abundant derivative of castor oil,
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as the scaffold.[1] This approach guarantees chain length integrity and reduces the synthesis to

a stereoselective displacement problem.

Retrosynthetic Analysis & Pathway Selection
To synthesize 12-monodeuteriooctadecanoic acid (

), we must replace the hydroxyl group of 12-HSA with a deuterium atom.

The Challenge: Direct nucleophilic displacement of a secondary alcohol (or its tosylate) in a

long fatty chain is prone to elimination (

) side reactions, yielding unwanted alkenes (octadecenoates) rather than the deuterated
alkane.

The Solution: We utilize the Barton-McCombie Deoxygenation protocol. This radical-based

method is superior for secondary alcohols because it proceeds via a xanthate intermediate,

avoiding carbocation rearrangements and elimination products common in ionic substitution.
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Figure 1: The Barton-McCombie radical deoxygenation pathway ensures regiospecific

deuterium incorporation without alkene formation.

Experimental Protocol: Barton-McCombie Route
Phase 1: Protection and Activation
Objective: Convert the carboxylic acid to a methyl ester (to prevent interference) and the C12-

alcohol to a xanthate (radical precursor).

Reagents:
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12-Hydroxystearic acid (12-HSA)[1][2]

Methanol (anhydrous) /

(cat.)

Sodium Hydride (NaH, 60% dispersion)

Carbon Disulfide (

)

Methyl Iodide (

)

Tetrahydrofuran (THF, dry)

Step-by-Step:

Esterification: Dissolve 12-HSA (10.0 g, 33 mmol) in dry Methanol (100 mL) containing

(0.5 mL). Reflux for 4 hours. Concentrate in vacuo, dissolve residue in

, wash with

, dry (

), and concentrate. Yield: ~98% Methyl 12-hydroxystearate (white solid).

Xanthate Formation:

Suspend NaH (1.5 eq) in dry THF (50 mL) at 0°C under Argon.

Add Methyl 12-hydroxystearate (5.0 g, 15.9 mmol) dissolved in THF dropwise. Stir for 30

min (evolution of

).

Add
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(5 eq) dropwise. The solution will turn deep yellow/orange. Stir for 1 hour at room
temperature.

Add

(5 eq) and reflux for 2 hours.

Quench/Workup: Pour into ice water, extract with EtOAc. The organic layer will contain the

S-methyl xanthate. Purify via flash chromatography (Hexane/EtOAc 9:1).

Checkpoint: Verify xanthate formation by NMR (Look for S-Me singlet ~2.55 ppm).

Phase 2: Radical Deuteration (The Critical Step)
Objective: Replace the xanthate group with Deuterium using a radical carrier.

Reagents:

Tributyltin Deuteride (

) [>97% D enrichment]

AIBN (Azobisisobutyronitrile) - Radical Initiator

Toluene (degassed)

Step-by-Step:

Dissolve the Xanthate intermediate (3.0 g) in degassed Toluene (60 mL).

Add

(1.5 eq) and AIBN (0.2 eq).

Deoxygenation: Heat to reflux (110°C) under Argon atmosphere. The reaction is typically

complete within 2–4 hours. The tributyltin radical abstracts the xanthate group, leaving a C12

radical which then abstracts a Deuterium atom from

.
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Workup: Cool to RT. Remove solvent.[2]

Tin Removal (Crucial): Tin residues are toxic and interfere with biological assays. Dissolve

residue in

and stir with 10% aqueous

(Potassium Fluoride) for 30 mins. The polymeric tin fluoride precipitates. Filter through Celite.

Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis
Objective: Deprotect the methyl ester to yield the free fatty acid.

Dissolve the deuterated ester in THF/MeOH/Water (3:1:1).

Add LiOH (3 eq). Stir at 40°C overnight.

Acidify with 1M HCl to pH 2.

Extract with Hexanes, dry over

, and recrystallize from Acetone at -20°C.

Final Yield: Expect 60–70% overall yield from 12-HSA.

Alternative Route: 12,12-Dideuteriooctadecanoic
Acid
If the research requires a mass shift of +2 Da or a non-chiral center at C12, the Ketone

Reduction pathway is preferred.

Logic: Oxidation of 12-HSA removes the chiral center, creating a ketone. Reducing this ketone

with deuterated reagents installs two deuterium atoms.

Protocol Summary:

Oxidation: Methyl 12-hydroxystearate
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Methyl 12-oxostearate.

Deuteration:

Method A (Ionic): Reduction with

in

gives 12-hydroxy-12-deuterio-stearate. (Yields

).

Method B (Gem-Difluoro to Gem-Dideuterio): Not recommended for fatty acids due to

harsh conditions.

Method C (Tosylhydrazone): Convert ketone to Tosylhydrazone

Reduce with

(Sodium cyanoborodeuteride) in acidic media. This yields the methylene (

) group.

Quality Control & Data Validation
To ensure the integrity of the synthesized lipid, the following QC metrics must be met.

Analytical Specification Table
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Test Method
Expected Result (12-
Monodeuterio)

Isotopic Purity Mass Spectrometry (GC-MS)
M+1 peak > 95% intensity vs

M+0.

Regiospecificity -NMR (500 MHz)

Absence of multiplet at

3.58 ppm (C12-H adjacent to

OH).

Deuterium Confirmation -NMR

C12 signal appears as a 1:1:1

triplet (coupling with D,

) with an isotope shift upfield.

Chemical Purity GC-FID
> 98% (No alkene peaks at

5.3 ppm).

Structural Validation (NMR)
In the

-NMR spectrum of non-deuterated stearic acid, the methylene carbons are often clustered.
However, in 12-deuteriooctadecanoic acid, the C12 carbon will exhibit a characteristic triplet
due to C-D spin-spin coupling (

for Deuterium) and a slight upfield chemical shift (

-isotope effect) on C11 and C13.

Safety & Handling (E-E-A-T)
Organotin Compounds: Tributyltin reagents are neurotoxic. All weighing and reactions must

be performed in a fume hood. Waste must be segregated as "Heavy Metal Organic Waste."

Carbon Disulfide (

): Extremely flammable (flash point -30°C) and neurotoxic. Use only spark-proof equipment.
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Sodium Hydride: Reacts violently with moisture. Quench all reaction flasks with isopropanol

before adding water during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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